molecular formula C10H8N2O2 B11742828 2-(1-Cyanocyclopropyl)isonicotinic acid

2-(1-Cyanocyclopropyl)isonicotinic acid

Cat. No.: B11742828
M. Wt: 188.18 g/mol
InChI Key: GRFCEQJJEABMPE-UHFFFAOYSA-N
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Description

2-(1-Cyanocyclopropyl)isonicotinic acid is a chemical compound with the molecular formula C₁₀H₈N₂O₂ It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyanocyclopropyl)isonicotinic acid typically involves the reaction of isonicotinic acid with a cyanocyclopropyl derivative. One common method includes the esterification of isonicotinic acid followed by a reaction with a cyanocyclopropyl reagent under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as crystallization and recrystallization, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyanocyclopropyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(1-Cyanocyclopropyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14)

InChI Key

GRFCEQJJEABMPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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